molecular formula C29H29N5O2 B2513982 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887206-95-3

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo B2513982
Número CAS: 887206-95-3
Peso molecular: 479.584
Clave InChI: NCNUTYJBIZOJOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as DBMP, is a synthetic compound that belongs to the purine class of compounds. DBMP is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs) and has been widely used in scientific research for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antiviral Properties : Research on purine analogues has shown that modifications to the purine structure can lead to compounds with significant antiviral activities. For example, the synthesis of 8-substituted analogues of purines has been explored for their activity against rhinovirus type 1B, highlighting the potential of such derivatives in antiviral drug development (Kelley, Linn, & Selway, 1991).

Cytotoxic Activity : Derivatives of benzo[b][1,6]naphthyridines, through reaction with primary amines, have shown potent cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of purine derivatives in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Structural and Spectral Analysis : Investigations into the structural and spectroscopic properties of benzylaminopurine derivatives have provided insights into their chemical characteristics, aiding in the development of new compounds with desired biological activities (Čajan & Trávníček, 2011).

Chemical Properties and Reactions

Ionisation and Methylation : The study of purine-6,8-diones has revealed interesting aspects of their ionisation and methylation reactions, which are crucial for understanding the chemical behavior of purine derivatives and their potential modifications for enhanced biological activities (Rahat, Bergmann, & Tamir, 1974).

Unusual Reactions : Research has also uncovered unusual reactions of purine derivatives, such as the unexpected products formed when 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones react with trisamine, providing valuable insights into the reactivity of these compounds and potential avenues for novel synthetic strategies (Khaliullin & Shabalina, 2020).

Análisis Bioquímico

Biochemical Properties

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation status of downstream targets involved in cell cycle regulation . Additionally, it has been observed to interact with other kinases, potentially influencing multiple signaling pathways . The nature of these interactions involves binding to the active site of the enzymes, leading to inhibition of their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as MCF-7 and HCT-116, the compound exhibits cytotoxic effects by inducing cell cycle arrest and promoting apoptosis . This is achieved through the inhibition of CDK2, leading to the accumulation of cells in the G1 phase and subsequent activation of apoptotic pathways . Furthermore, the compound influences cell signaling pathways, including the PI3K-Akt and MAPK pathways, which are critical for cell survival and proliferation . Changes in gene expression and cellular metabolism have also been noted, with a shift towards pro-apoptotic and anti-proliferative gene profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to modulate the activity of other kinases and signaling molecules, further contributing to its anti-proliferative effects . Changes in gene expression are mediated through the activation of transcription factors involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Prolonged exposure to the compound may lead to adaptive responses in some cell types, potentially reducing its efficacy . These temporal effects highlight the importance of optimizing treatment regimens to maintain the compound’s therapeutic potential .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and hematological abnormalities have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dose optimization to balance efficacy and safety . Threshold effects have also been noted, with significant anti-tumor activity observed only above a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound . Additionally, the compound influences metabolic flux by altering the activity of key enzymes involved in cellular metabolism . Changes in metabolite levels have been observed, indicating a shift towards catabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, leading to its accumulation in the cytoplasm and nucleus . Binding to plasma proteins also influences its distribution, with a significant portion of the compound being bound in the bloodstream . This binding affects the compound’s bioavailability and half-life, impacting its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound predominantly localizes to the nucleus, where it exerts its effects on cell cycle regulation and gene expression . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its interaction with nuclear proteins and DNA . Additionally, some localization to the cytoplasm has been observed, where the compound may interact with cytoplasmic kinases and signaling molecules .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one with dibenzylamine in the presence of a suitable catalyst to form the intermediate compound, which is then further reacted with formaldehyde to obtain the final product.", "Starting Materials": [ "7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one", "dibenzylamine", "formaldehyde", "catalyst" ], "Reaction": [ "Step 1: 7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one is reacted with dibenzylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one.", "Step 2: The intermediate compound is then further reacted with formaldehyde in the presence of a suitable base, such as sodium hydroxide, to obtain the final product, 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] }

Número CAS

887206-95-3

Fórmula molecular

C29H29N5O2

Peso molecular

479.584

Nombre IUPAC

8-[(dibenzylamino)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C29H29N5O2/c1-32-27-26(28(35)31-29(32)36)34(18-17-22-11-5-2-6-12-22)25(30-27)21-33(19-23-13-7-3-8-14-23)20-24-15-9-4-10-16-24/h2-16H,17-21H2,1H3,(H,31,35,36)

Clave InChI

NCNUTYJBIZOJOI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCC5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.